6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
Description
Properties
IUPAC Name |
12-methyl-5,11-dihydroindolo[3,2-b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-11-18-13-7-3-5-9-16(13)20-17(18)10-14-12-6-2-4-8-15(12)21-19(11)14/h2-10,20-21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBPHGGTLVCYEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1C4=CC=CC=C4N3)C5=CC=CC=C5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705313 | |
| Record name | 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229020-91-1 | |
| Record name | 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (CAS No. 229020-91-1) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer and antiviral effects, supported by various studies and findings.
Chemical Structure and Synthesis
This compound belongs to the indolo[3,2-b]carbazole family, characterized by a fused indole and carbazole structure. The synthesis of this compound has been reported using various methods, including cyclization reactions involving indoles and phenylglyoxal derivatives. For example, one synthesis route utilizes a double Fischer indolization approach to yield the desired structure efficiently .
Biological Activities
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown its efficacy against several cancer cell lines, including leukemia and solid tumors. Specifically, it has been noted for inducing apoptosis in cancer cells and inhibiting cell proliferation through various mechanisms:
- Cytotoxicity : The compound has demonstrated cytotoxic effects against L1210 murine leukemia cells. It induces DNA strand breaks and can lead to cell cycle arrest at the G2/M phase without triggering apoptosis in some cases .
- Mechanistic Insights : The compound's ability to disrupt DNA integrity suggests potential as a chemotherapeutic agent. It has been observed that certain derivatives can enhance this effect through structural modifications that increase their reactivity towards cellular targets.
Antiviral Activity
In addition to its anticancer properties, this compound has shown antiviral potential. Preliminary studies suggest effectiveness against HIV and other viral pathogens through mechanisms that may involve inhibition of viral replication or interference with viral entry into host cells .
Case Studies and Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:
Chemical Reactions Analysis
Oxidation Reactions
The methyl group at position 6 undergoes selective oxidation to form functionalized derivatives:
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Formylation : Treatment with oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts the methyl group to a formyl group, yielding 6-formylindolo[3,2-b]carbazole (6-FICZ). This reaction proceeds via radical intermediates under mild conditions, achieving yields up to 65% .
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Hydroxymethylation : Subsequent reduction of 6-FICZ using sodium borohydride (NaBH₄) produces 6-hydroxymethylindolo[3,2-b]carbazole, retaining the dihydro scaffold .
Halogenation Reactions
6-MICZ participates in electrophilic substitution at position 12:
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Bromination : Reaction with N-bromosuccinimide (NBS) in DMF at 60°C introduces a bromine atom at position 12, yielding 6-methyl-12-bromo-5,11-dihydroindolo[3,2-b]carbazole. This bisubstituted derivative serves as a precursor for cross-coupling reactions .
Mechanism :
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NBS generates bromine radicals under heating.
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Electrophilic attack occurs at the electron-rich position 12 of the carbazole ring.
Oxidative Coupling Reactions
The dihydroindolocarbazole core facilitates dimerization under oxidative conditions:
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C–C Coupling : FeCl₃·6H₂O in CH₃CN induces C–C bond formation between two indolocarbazole units, producing a dimer linked at position 6 .
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C–N Coupling : Air oxidation or Pd(OAc)₂ catalysis results in C–N linked dimers, though yields are lower (~40%) compared to FeCl₃-mediated reactions .
| Oxidizing Agent | Coupling Type | Product Structure | Yield |
|---|---|---|---|
| FeCl₃·6H₂O | C–C | 6,6'-Bis(indolocarbazole) | 72% |
| Pd(OAc)₂ | C–N | N-linked indolocarbazole dimer | 38% |
Photochemical Reactions
6-MICZ exhibits photolability under UV light:
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Quinone Formation : Prolonged UV exposure (λ = 365 nm) in aerobic conditions oxidizes the dihydroindolocarbazole scaffold to a quinone derivative, accompanied by loss of aromaticity .
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Biological Relevance : This photodegradation pathway is implicated in the compound’s activity as an aryl hydrocarbon receptor (AhR) ligand, modulating detoxification pathways .
Substitution Reactions
The methyl group enables regioselective functionalization:
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Nitration : While not directly reported for 6-MICZ, analogous 5,11-dihydroindolo[3,2-b]carbazoles undergo nitration at position 6 using HNO₃/H₂SO₄, suggesting potential applicability .
Biological Activity and Reaction Implications
6-MICZ’s oxidation products, particularly 6-FICZ, exhibit enhanced AhR binding affinity (EC₅₀ = 0.1–1 nM) . The brominated derivative shows promise in Suzuki-Miyaura cross-coupling for synthesizing π-extended systems relevant to organic electronics .
Comparison with Similar Compounds
The following analysis categorizes ICZ derivatives based on substituent type, position, and functional impact.
Substituent Position and Type
C-6 and C-12 Modifications
Substituents at C-6/C-12 significantly influence electronic properties and synthetic pathways:
Key Insights :
- Methyl groups (6-Me-ICZ) improve solubility without drastically altering electronic properties, making them suitable for solution-processed devices .
- Pentyl groups enhance oxidative dimerization reactivity, enabling novel C-C/C-N bond formation .
- Aryl substituents (e.g., phenyl, fluorophenyl) extend conjugation and stabilize HOMO-LUMO levels, critical for optoelectronic applications .
N-5 and N-11 Modifications
Alkylation at N-5/N-11 improves processability and film morphology:
Key Insights :
- Long alkyl chains (e.g., hexyl, dodecyl) increase solubility and enable thin-film self-assembly, critical for device fabrication .
- Shorter chains (e.g., methyl) may compromise solubility but reduce steric bulk, favoring charge transport .
Electronic and Optoelectronic Properties
HOMO-LUMO Levels
- 6-Me-ICZ exhibits a HOMO-LUMO gap intermediate between alkyl- and aryl-substituted ICZs. Methoxyphenyl-substituted ICZs show ionization potentials of 5.31–5.47 eV, while methyl groups may slightly raise HOMO levels due to inductive effects .
- Aryl substituents (e.g., 6,12-diphenyl-ICZ) lower the HOMO-LUMO gap (ΔEST ≈ 0.3 eV) compared to alkyl derivatives, enhancing charge transfer in TADF emitters .
Semiconductor Performance
Preparation Methods
One-Step Methylation via Oxidative Coupling
A notable method for preparing 6-methylindolo[3,2-b]carbazole (the precursor to the dihydro form) involves an oxidative coupling reaction between indole, acetaldehyde, and triethyl orthoformate. This one-step reaction yields the 6-methyl derivative efficiently with a reported yield of approximately 46%, which is significantly higher than yields for other indolo[3,2-b]carbazole derivatives prepared through multi-step syntheses.
Reaction Scheme Summary:
| Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|
| Indole + Acetaldehyde + Triethyl orthoformate | Heating in toluene, 110 °C, 1 h | 6-Methylindolo[3,2-b]carbazole | ~46 |
Oxidation to Formyl Derivative and Further Reduction
The methyl group at position 6 can be oxidized to a formyl group using selenium dioxide (SeO2) in toluene at 110 °C. The formyl derivative can then be selectively reduced to a hydroxymethyl group using lithium borohydride in tetrahydrofuran (THF) at 0 °C under nitrogen atmosphere. This sequence allows for functional diversification at position 6.
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxidation of methyl to formyl | SeO2, toluene, 110 °C, 1 h | 6-Formylindolo[3,2-b]carbazole | 10 |
| Reduction of formyl to hydroxymethyl | LiBH4, THF, 0 °C, 1 h | 6-Hydroxymethylindolo[3,2-b]carbazole | Not specified |
Halogenation for Further Functionalization
Bromination at position 6 (and 12) is achieved by treating the methyl derivative with N-bromosuccinimide (NBS), introducing bromine atoms that enhance lipophilicity and provide reactive sites for further substitution reactions.
Detailed Research Findings and Analysis
- The one-step synthesis of 6-methylindolo[3,2-b]carbazole is advantageous due to its simplicity and relatively high yield (46%) compared to multi-step syntheses of related compounds that often have yields as low as 2%.
- Oxidative transformation of the methyl group to a formyl group is less efficient (10% yield), but the formyl group is crucial for further chemical modifications and biological activity studies.
- Reduction of the formyl group to a hydroxymethyl substituent requires a stronger reducing agent (lithium borohydride) rather than sodium borohydride, likely due to conjugation effects in the molecule.
- Bromination using NBS allows the introduction of reactive halogen atoms for subsequent derivatization, expanding the chemical versatility of the compound.
- Electrophilic aromatic substitution reactions on indolo[3,2-b]carbazoles, including nitration and formylation, have been extensively studied, revealing high regioselectivity favoring substitutions at positions 2, 6, 8, and 12 depending on the substituents and reaction conditions.
- The π-excessive nature of the indolo[3,2-b]carbazole system facilitates electrophilic aromatic substitutions, which are key to introducing functional groups such as methyl, nitro, and formyl groups at desired positions.
Comparative Data Table of Preparation Steps
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| Oxidative coupling | Indole + Acetaldehyde + Triethyl orthoformate, heat | 6-Methylindolo[3,2-b]carbazole | ~46 | One-step, efficient synthesis |
| Oxidation | SeO2, toluene, 110 °C, 1 h | 6-Formylindolo[3,2-b]carbazole | 10 | Lower yield, important for further derivatization |
| Reduction | LiBH4, THF, 0 °C, 1 h | 6-Hydroxymethylindolo[3,2-b]carbazole | Not specified | Requires strong reducing agent due to conjugation |
| Bromination | NBS | 6,12-Dibromoindolo[3,2-b]carbazole | Not specified | Enables further functionalization |
Summary and Outlook
The preparation of 6-methyl-5,11-dihydroindolo[3,2-b]carbazole is efficiently achieved through a strategic one-step oxidative coupling to install the methyl group, followed by optional oxidation and reduction steps for functional group diversification. Electrophilic aromatic substitution reactions are central to modifying the indolo[3,2-b]carbazole scaffold, leveraging its electron-rich aromatic system. These methods provide a robust platform for synthesizing derivatives with potential applications in biological studies and materials science.
Further optimization of oxidation and functionalization steps could improve yields and facilitate the synthesis of a broader range of derivatives. The established synthetic routes also enable the exploration of structure-activity relationships critical for the development of novel compounds based on the indolo[3,2-b]carbazole framework.
Q & A
Q. What are the most reliable synthetic routes for preparing 6-methyl-5,11-dihydroindolo[3,2-b]carbazole, and how can reaction yields be optimized?
The indolo[3,2-b]carbazole (ICZ) core is typically synthesized via acid-catalyzed condensation of indole derivatives with aldehydes , followed by cyclization. For 6-methyl substitution, iodine-catalyzed condensation of methyl-substituted indoles with aldehydes (e.g., acetaldehyde) in acetonitrile is effective, yielding intermediates that undergo aromatization with iodine . N-Alkylation of the NH groups (e.g., using alkyl halides) improves solubility and processability, with yields up to 80% achieved via optimized stoichiometry and reaction time . Key optimization steps include:
Q. How do researchers confirm the structural integrity and purity of this compound derivatives?
A combination of ¹H/¹³C NMR, ESI-MS, and single-crystal XRD is essential. For example:
- NMR identifies regioselective substitution patterns (e.g., distinguishing 2,8- vs. 3,9-dibromo isomers via aromatic proton splitting ).
- XRD confirms coplanarity of the ICZ core and π-stacking in crystals, critical for charge transport .
- UV-vis and fluorescence spectra validate electronic properties (e.g., λmax ~340–430 nm for π→π* transitions) .
Q. Why is the indolo[3,2-b]carbazole core particularly suited for organic electronic applications?
The ICZ scaffold exhibits extended π-conjugation, structural rigidity, and tunable HOMO/LUMO levels (-5.0 to -5.5 eV), making it ideal for hole transport in OLEDs and OFETs. Substitution at the 6-position (methyl or aryl groups) enhances solubility and reduces aggregation, while N-alkylation improves thermal stability (Tg >150°C) .
Advanced Research Questions
Q. How can regioselective functionalization (e.g., bromination, nitration) be achieved at specific positions of the ICZ core?
Regioselectivity depends on electronic and steric effects :
- Bromination : FeBr₃ or Br₂ in DCM selectively targets electron-rich C2/C8 positions, whereas steric hindrance from N-alkyl groups directs bromination to C3/C9 .
- Nitration : Acetyl nitrate preferentially nitrates C2/C8 in 6,12-diaryl-ICZs, while 6,12-unsubstituted derivatives undergo nitration at C6/C12. Reduction of nitro groups yields amino derivatives for further coupling .
- Analytical validation : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY) resolve positional isomers .
Q. What strategies enhance charge-carrier mobility in ICZ-based semiconductors for FET applications?
- Side-chain engineering : Linear alkyl groups (e.g., 2-ethylhexyl) promote vertical π-stacking, while bulky substituents (e.g., p-octylbenzene) reduce intermolecular distance, achieving mobilities up to 0.22 cm²V⁻¹s⁻¹ .
- Backbone modification : Introducing electron-withdrawing groups (e.g., cyano, benzo[d]thiazole) lowers LUMO levels, enabling ambipolar transport .
- Thin-film morphology : Thermal annealing and solvent vapor annealing optimize crystallinity, as monitored by AFM and grazing-incidence XRD .
Q. How can oxidative coupling reactions be leveraged to synthesize ICZ-based polymers or dimers?
- FeCl₃-mediated coupling : Oxidizes 6-pentyl-ICZ to C-C-coupled dimers, while Pd(OAc)₂ promotes C-N coupling for ladder-type polymers .
- Stille polymerization : Combines brominated ICZ monomers (e.g., 3,9-dibromo-ICZ) with thiophene-based acceptors to form donor-acceptor polymers for electrochromic devices .
Q. What challenges arise when integrating ICZ derivatives into metal-organic frameworks (MOFs)?
- In-situ dehydrogenation : Tetrahydro-ICZ precursors oxidize during MOF synthesis, forming 5,11-dihydro-ICZ units, as confirmed by ¹H NMR and XRD .
- Linker design : Dicarboxylate-functionalized ICZ derivatives require rigid spacers (e.g., biphenyl) to maintain porosity in Zn-MOF-ICZ .
Q. How should researchers address contradictions in reported HOMO levels or charge mobility values for ICZ derivatives?
Discrepancies often stem from experimental conditions (e.g., film morphology vs. solution measurements) or computational methods (DFT vs. electrochemical data). Mitigation strategies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
